molecular formula C11H12N2OS B1268793 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 63586-34-5

3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B1268793
CAS RN: 63586-34-5
M. Wt: 220.29 g/mol
InChI Key: NJLIXBFSTLACFC-UHFFFAOYSA-N
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Description

3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as PTQ, is a chemical compound that has a wide range of applications in scientific research. PTQ is a member of the quinazoline family of compounds and is a substituted quinazoline derivative. It can be synthesized in a variety of ways, and its structure makes it useful in many scientific experiments. PTQ has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been recognized for their antimicrobial properties. The compound can be utilized in the development of new antibacterial and antifungal agents. Its efficacy against various strains of bacteria and fungi makes it a valuable asset in the fight against drug-resistant pathogens .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of quinazolinones are well-documented. This compound could be instrumental in creating new medications for treating conditions that cause inflammation and pain, providing relief without the side effects associated with traditional drugs .

Anticancer Research

Quinazolinones have shown promise in anticancer research due to their cytotoxic effects on cancer cells. The compound could be used to synthesize new chemotherapeutic agents that target specific types of cancer, potentially leading to more effective treatments with fewer side effects .

Anticonvulsant Properties

Research has indicated that quinazolinones possess anticonvulsant properties. This compound could contribute to the development of novel antiepileptic drugs, offering alternative treatment options for patients with epilepsy .

Anti-HIV Activity

The potential anti-HIV activity of quinazolinones makes them candidates for the synthesis of new antiretroviral drugs. This compound could play a role in creating more efficient treatments for HIV, improving the quality of life for those affected by the virus .

Antitubercular Activity

Given the ongoing challenge of tuberculosis, especially with multidrug-resistant strains, quinazolinones’ antitubercular activity is of significant interest. This compound could be pivotal in formulating new drugs to combat tuberculosis .

Antioxidant Properties

Quinazolinones have been associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases. This compound could be used in the development of supplements or drugs that help protect cells from oxidative damage .

Proteomics Research

As a biochemical tool, this compound can be used in proteomics research to study protein expression, function, and structure. It may serve as a reagent or a building block in synthesizing peptides or mimetics for research purposes .

properties

IUPAC Name

3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLIXBFSTLACFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359627
Record name 2-Mercapto-3-propyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

63586-34-5
Record name 2,3-Dihydro-3-propyl-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63586-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 150547
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063586345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63586-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Mercapto-3-propyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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